Product packaging for Benzeneethanamine, acetate(Cat. No.:CAS No. 24722-38-1)

Benzeneethanamine, acetate

Cat. No.: B8820732
CAS No.: 24722-38-1
M. Wt: 181.23 g/mol
InChI Key: ZRNSOMJORQIGNW-UHFFFAOYSA-N
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Description

Benzeneethanamine, acetate is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

24722-38-1

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

acetic acid;2-phenylethanamine

InChI

InChI=1S/C8H11N.C2H4O2/c9-7-6-8-4-2-1-3-5-8;1-2(3)4/h1-5H,6-7,9H2;1H3,(H,3,4)

InChI Key

ZRNSOMJORQIGNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CCN

Origin of Product

United States

Nomenclature and Structural Context Within Organic Chemistry

Benzeneethanamine, acetate (B1210297) is an organic salt formed from the acid-base reaction between benzeneethanamine (more commonly known as phenethylamine) and acetic acid. Phenethylamine (B48288) is a primary amine featuring a benzene (B151609) ring attached to an ethylamine (B1201723) backbone. wikipedia.org It is a colorless liquid at room temperature with a characteristic fishy odor. wikipedia.orgnih.gov As a strong base, phenethylamine readily reacts with acids to form stable salts.

The formation of Benzeneethanamine, acetate involves the protonation of the amino group (-NH₂) of the phenethylamine molecule by the carboxylic acid group (-COOH) of acetic acid. This results in the formation of the phenylethylammonium cation and the acetate anion.

Several synthesis methods for related compounds have been documented. For instance, a method for synthesizing alpha-phenylethylamine acetate involves reacting alpha-phenylethylamine with nickel acetate tetrahydrate in an absolute alcohol solution. google.com Another approach for preparing chiral (R)-alpha-phenylethylamine acetate involves the reaction of (R)-alpha-phenylethylamine with cobalt acetate tetrahydrate in an anhydrous ethanol (B145695) solution, yielding crystalline solids. google.com The melting point for chiral (R)-alpha-phenylethylamine acetate has been reported to be in the range of 110-112 °C. google.com

Table 1: Chemical Identification of this compound and Related Compounds

Compound Name Synonyms CAS Number Molecular Formula
This compound Phenylethylammonium Acetate; beta-phenethylammonium acetate 24722-38-1 C₁₀H₁₅NO₂
Benzeneethanamine Phenethylamine; 2-Phenylethylamine; PEA 64-04-0 C₈H₁₁N
Acetic acid Ethanoic acid 64-19-7 C₂H₄O₂
(R)-alpha-Phenylethylamine acetate - - C₁₀H₁₅NO₂

Synthetic Methodologies and Chemical Preparation of Benzeneethanamine, Acetate

Precursor Selection and Reactant Chemistry for Benzeneethanamine, acetate (B1210297) Synthesis

The synthesis of Benzeneethanamine, acetate is fundamentally an acid-base reaction. The direct precursors are Benzeneethanamine (commonly known as phenethylamine) and acetic acid . The chemistry involves the protonation of the primary amine group of benzeneethanamine by the carboxylic acid group of acetic acid, forming an ammonium-carboxylate salt.

Benzeneethanamine itself is not typically a primary raw material and must be synthesized from more fundamental precursors. The selection of these precursors dictates the synthetic route. Key precursors for Benzeneethanamine include:

Phenylacetonitrile (Benzyl Cyanide) : This is a common starting material. The nitrile group can be reduced to a primary amine.

Phenylacetaldehyde : The aldehyde can be converted to the amine via reductive amination.

Nitroethane and Benzaldehyde : These can be used in a Henry reaction to form 1-phenyl-2-nitropropene, which is then reduced.

L-Phenylalanine : This amino acid can be decarboxylated to produce phenethylamine (B48288), a common pathway in biological systems and a potential biosynthetic route.

The choice of precursor often depends on factors like availability, cost, and the desired scale of the reaction. The chemistry for forming the benzeneethanamine backbone from these precursors primarily involves reduction or reductive amination.

Precursor CompoundRole in SynthesisResulting Intermediate/Product
BenzeneethanamineBaseThis compound
Acetic AcidAcidThis compound
PhenylacetonitrilePrecursor to the amineBenzeneethanamine
PhenylacetaldehydePrecursor to the amineBenzeneethanamine

Reaction Conditions and Optimal Pathways for Formation

The formation of this compound from its direct precursors is a straightforward salt formation reaction. Optimal conditions involve mixing equimolar amounts of benzeneethanamine and acetic acid in a suitable solvent at room temperature. A common solvent for such reactions is ethyl acetate, as it can often facilitate the precipitation of the resulting salt. mdpi.com The reaction is typically rapid and exothermic.

For the synthesis of the precursor amine, Benzeneethanamine, the reaction conditions are more complex and pathway-dependent:

Reduction of Phenylacetonitrile : This is a widely used industrial and laboratory method.

Catalyst : Common catalysts include Platinum on Carbon (Pt/C), Raney Nickel, or Lithium Aluminum Hydride (LiAlH₄).

Reaction Environment : Catalytic hydrogenation is performed under a hydrogen gas atmosphere. The reaction with LiAlH₄ is conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Conditions : Catalytic hydrogenation may require elevated pressure and temperature, whereas reduction with LiAlH₄ is often performed at reflux temperatures followed by a careful aqueous workup.

Reductive Amination of Phenylacetaldehyde : This pathway involves reacting the aldehyde with an ammonia (B1221849) source, followed by reduction of the resulting imine.

Ammonia Source : Anhydrous ammonia or ammonium (B1175870) salts can be used.

Reducing Agent : The reduction can be achieved via catalytic hydrogenation (e.g., with H₂ over Ni or Pd/C) or by using reducing agents like sodium cyanoborohydride.

Pathway : The reaction is often performed as a one-pot synthesis where the aldehyde, ammonia source, and reducing agent are combined.

Laboratory-Scale Purification and Post-Synthetic Processing Techniques

Post-synthetic processing is critical for isolating and purifying this compound to a high degree of chemical purity. The specific techniques employed depend on the physical state of the product (e.g., a precipitate or dissolved in solution).

Isolation : If the acetate salt precipitates from the reaction solvent, it can be isolated by filtration . The collected solid is then typically washed with a small amount of the cold reaction solvent or a non-polar solvent (like hexane) to remove soluble impurities and unreacted starting materials. Current time information in Bangalore, IN. The solvent is then removed under reduced pressure, a process often referred to as evaporation. acs.org

Recrystallization : This is the most common method for purifying solid organic compounds. The crude this compound is dissolved in a minimum amount of a suitable hot solvent or solvent mixture in which it has high solubility at high temperature and low solubility at low temperature. As the solution cools, the purified salt crystallizes, leaving impurities behind in the solvent. nih.gov The pure crystals are then collected by filtration.

Extraction : If the salt remains dissolved in the reaction mixture, an extractive workup may be necessary. This could involve washing the organic solution with water or brine to remove inorganic impurities. However, given the potential water solubility of the salt, this must be done with caution. Post-synthesis of the precursor amine, the crude product is often neutralized and then extracted into an organic solvent. Current time information in Bangalore, IN.

Drying : After isolation, the purified product must be thoroughly dried to remove any residual solvent. This is typically done in a vacuum oven or a desiccator.

TechniquePurposeApplication Stage
FiltrationIsolate solid product from liquid.Post-precipitation or post-recrystallization.
RecrystallizationPurify solid compounds.Purification of crude product.
Solvent EvaporationRemove solvent to obtain the product.Post-reaction or post-extraction.
ExtractionSeparate compounds based on solubility.Purification of the precursor amine.

Derivatization Approaches of Benzeneethanamine Analogues for Material Science Applications

The Benzeneethanamine (phenethylamine) scaffold is a valuable building block in material science due to its chemical functionality—specifically the reactive primary amine and the aromatic ring. By derivatizing phenethylamine analogues, new molecules with tailored properties can be synthesized for incorporation into advanced materials.

Polymer Coatings for Biomedical Devices : Phenethylamine and its analogues can undergo oxidative polymerization to form thin, adherent coatings on various substrates. nih.gov For example, using an iron(II)-driven Fenton reaction, 2-phenylethylamine can be polymerized to create a coating on materials like polyurethane, stainless steel, and polytetrafluoroethylene (PTFE). nih.govacs.org These coatings can modify the surface properties of medical implants, such as hydrophilicity and biocompatibility. acs.org

Molecularly Imprinted Polymers (MIPs) : Phenethylamine derivatives can act as template molecules for the synthesis of MIPs. mdpi.com In this technique, functional monomers (e.g., methacrylic acid) are arranged around the template molecule. After polymerization, the template is removed, leaving behind cavities that are shape- and size-selective for the original molecule. longdom.org These specialized polymers can be used as selective sorbents for separation processes or as recognition elements in chemical sensors. longdom.org

Self-Assembled Monolayers (SAMs) : For applications in molecular electronics, phenethylamine-like structures can be derivatized to form SAMs on conductive surfaces. By adding a thiol anchor group, oligo(phenyleneethynylene)s—which are structurally related to phenethylamine—can self-assemble into highly ordered monolayers on gold surfaces. diva-portal.orgbeilstein-journals.org These organized layers are being explored for use as molecular wires and other electronic components. Other derivatives are used to create antimicrobial surfaces for various applications. google.com

Drug Delivery Systems : The phenethylamine structure can be incorporated into complex macromolecular systems for theranostics. For instance, phenethylamine has been loaded into cationic β-cyclodextrin-based polymers, which are then conjugated to gold nanostars. iaea.org This creates a multi-component system with potential applications in targeted drug delivery and diagnostics. iaea.org

Interfacial Chemistry and Applications in Perovskite Optoelectronics

Role as a Surface Passivation Agent in Perovskite Materials

Benzeneethanamine, acetate (B1210297), also known as phenylethylammonium acetate (PEAAc), serves as a crucial surface regulating agent for perovskite-based optoelectronic devices. dyenamo.se Its effectiveness stems from the synergistic action of its constituent ions, the phenylethylammonium cation (PEA+) and the acetate anion (Ac-), which exhibit strong chemical interactions with the perovskite surface. dyenamo.se

Mechanisms of Defect Passivation at Perovskite Surfaces and Grain Boundaries

The surfaces and grain boundaries of polycrystalline perovskite films are rife with defects, such as under-coordinated lead (Pb²⁺) ions and halide vacancies, which act as traps for charge carriers and facilitate non-radiative recombination, thereby limiting device efficiency and stability. Benzeneethanamine, acetate addresses this issue through a dual-passivation mechanism.

The phenylethylammonium (PEA⁺) cation, with its ammonium (B1175870) group, can effectively passivate halide vacancies. mdpi.com Simultaneously, the acetate (Ac⁻) anion can coordinate with the uncoordinated Pb²⁺ ions, which are Lewis acids, effectively neutralizing these charge traps. dyenamo.semdpi.com This chemical binding to both donor and acceptor defects on the perovskite surface significantly reduces non-radiative recombination losses. dyenamo.semdpi.com

Research has shown that such passivation strategies are critical for improving the performance of perovskite solar cells (PSCs). For instance, the introduction of an ultrathin layer of PEAAc at the interface between the perovskite and the C60 electron transport layer has been shown to effectively alleviate surface defects through coordination, leading to a significant reduction in non-radiative recombination loss. mdpi.com

Inhibition of Metal Cation Oxidation within Perovskite Structures (e.g., Sn²⁺ to Sn⁴⁺)

In lead-free perovskite formulations, particularly those based on tin (Sn), the oxidation of Sn²⁺ to Sn⁴⁺ is a major degradation pathway that compromises device stability and performance. researchgate.netescholarship.orgnih.gov While direct evidence for this compound's role in preventing Sn²⁺ oxidation is not extensively documented in the provided context, the principles of surface passivation can be extended to this issue. The acetate anion's ability to coordinate with metal cations could potentially stabilize the Sn²⁺ state by satisfying its coordination sphere and reducing its susceptibility to oxidation. Additives that can form strong bonds with SnI₂ have been shown to elevate the energy barrier for oxidation. escholarship.org Furthermore, reducing agents are often incorporated to prevent oxidation and improve the morphology of tin-based perovskite films. nih.gov

Mitigation of Ionic Migration Phenomena in Perovskite Films

Ionic migration, the movement of constituent ions such as halides and organic cations within the perovskite lattice under the influence of an electric field or illumination, is a significant contributor to the hysteresis observed in current-voltage measurements and long-term device instability. jos.ac.cnresearchgate.netadvancedsciencenews.com

The formation of a two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite, facilitated by molecules like this compound, can act as a physical barrier that suppresses this ion migration. jos.ac.cnresearchgate.net The bulky organic cations, such as PEA⁺, within the 2D layer can effectively "lock" the mobile ions in place, increasing the activation energy required for their migration. jos.ac.cn This confinement effect has been observed to dramatically suppress ion movement, leading to more stable device operation. jos.ac.cn

Influence on Perovskite Crystallization Kinetics and Film Morphology

The introduction of this compound not only passivates existing defects but also profoundly influences the initial formation and resulting structure of the perovskite film.

Formation of Two-Dimensional Layered Structures on Three-Dimensional Perovskite Films

A key role of this compound is to induce the formation of a thin, two-dimensional (2D) Ruddlesden-Popper perovskite layer on the surface of the primary three-dimensional (3D) perovskite film. dyenamo.seresearchgate.net The large, hydrophobic phenylethylammonium (PEA⁺) cations are known to generate these layered structures. advancedsciencenews.com This 2D capping layer provides enhanced moisture resistance and phase stability due to the hydrophobic nature of the organic cations. researchgate.netadvancedsciencenews.com The formation of this 2D/3D heterojunction can also optimize the energy level alignment at the interface, facilitating more efficient charge transport. researchgate.net

Impact on Grain Size, Crystallinity, and Reduced Trap-State Density

The following table summarizes the key effects of this compound on perovskite properties:

PropertyEffect of this compoundMechanism
Surface Defects ReductionPassivation of halide vacancies by PEA⁺ and uncoordinated Pb²⁺ by Ac⁻. dyenamo.semdpi.commdpi.com
Ion Migration MitigationFormation of a 2D capping layer that acts as a physical barrier. jos.ac.cnresearchgate.net
Moisture Resistance EnhancementFormation of a hydrophobic 2D layer. researchgate.netadvancedsciencenews.com
Film Structure Formation of 2D/3D heterostructureIncorporation of large PEA⁺ cations at the surface. dyenamo.seresearchgate.net
Trap-State Density ReductionSurface and grain boundary passivation. encyclopedia.pubnih.gov

Interfacial Engineering for Charge Transport and Energy Alignment

Modification of Energy Band Alignment at Perovskite/Transport Layer Interfaces

Proper energy band alignment at the interface between the perovskite absorber and the charge transport layers (both hole transport layers, HTLs, and electron transport layers, ETLs) is crucial for efficient charge extraction and for minimizing voltage losses in perovskite solar cells.

Research has shown that treating the perovskite surface with this compound can favorably modify this alignment. The introduction of an ultrathin layer of PEAAc at the perovskite/ETL interface, for instance, can raise the work function of the perovskite film. researchgate.net This adjustment creates a more favorable energy level alignment, which helps to reduce the interfacial energy barrier and enhance the extraction of charge carriers, such as holes, at the perovskite/hole transport layer heterointerface. researchgate.net This optimized alignment is a key factor in improving the open-circuit voltage (Voc) of perovskite solar cells, bringing it closer to the theoretical maximum. nanoge.org

Studies combining experimental characterization and simulations have confirmed that even subtle changes in the molecular structure of organic cations used for surface treatment can significantly impact the energy level alignment and, consequently, the charge transport properties within the device. mpg.deutoronto.ca The use of passivating materials, including PEAAc, is a primary strategy for engineering these interfaces to create more favorable energy level alignments that enhance charge extraction and reduce recombination. dyenamo.se

Enhancement of Charge Carrier Extraction and Reduction of Non-Radiative Recombination

A significant challenge in perovskite solar cells is the presence of defects, particularly at the surface and grain boundaries of the perovskite film. These defects, such as under-coordinated lead ions (Pb2+), act as traps for charge carriers, leading to non-radiative recombination, a process that reduces the device's efficiency and contributes to degradation.

This compound has proven to be a highly effective passivating agent. dyenamo.se The acetate anion (Ac-) can effectively chelate the under-coordinated Pb2+ defects on the perovskite surface, while the PEA+ cation also contributes to surface passivation. dyenamo.seresearchgate.net This dual-action passivation neutralizes charged defects, which in turn dramatically decreases non-radiative recombination losses and prolongs the lifetime of the charge carriers. researchgate.net By reducing these trap states, the treated perovskite films exhibit slower charge trapping and improved charge transport. researchgate.net

The synergistic effect of defect passivation and improved energy alignment leads to a significant enhancement in charge carrier extraction from the perovskite layer into the respective transport layers. researchgate.net This improved extraction efficiency, coupled with the suppression of non-radiative recombination, directly translates to higher power conversion efficiencies (PCE) and improved fill factors (FF) in perovskite solar cells. researchgate.net

Table 1: Impact of this compound (PEAAc) on Perovskite Solar Cell Performance An interactive table summarizing research findings on the effect of PEAAc treatment on key photovoltaic parameters.

Device StructureTreatmentKey FindingResulting PCEReference
n-i-p Wide-Bandgap PSCPEAAc surface modificationEffectively chelates Pb2+ defects and enables favorable energy band alignment for enhanced hole extraction.Champion PCE of 24.9% researchgate.net
Inverted Wide-Bandgap PSCBifunctional modification with PEAAcHeals under-coordinated surface defects, leading to slower charge trapping and reduced non-radiative recombination.Significantly improved photovoltaic performance and stability. researchgate.net
3D Perovskite FilmsPEAAc as a surface regulatorPEA+ and Ac- show strong chemical binding to both acceptor and donor defects on the perovskite surface.Improved device performance and extended durability. dyenamo.se

Broader Applications in Optoelectronic Devices Beyond Solar Cells

The beneficial properties of this compound extend beyond solar cells to other areas of optoelectronics. Its ability to passivate defects and improve charge transport makes it a valuable compound for enhancing the performance and stability of various devices.

Integration into X-ray Detectors and Performance Enhancement

Halide perovskites are promising materials for direct X-ray detection due to their high X-ray attenuation coefficients and large mobility-lifetime products. mdpi.com However, performance can be limited by defects and charge transport issues, similar to solar cells. While direct research on this compound in X-ray detectors is emerging, studies on related phenethylammonium halides, like phenethylammonium bromide (PEABr), highlight the potential of this class of molecules. nih.goveuropean-mrs.com

The strategy of using large organic cations to form 2D/3D perovskite heterostructures or to passivate the surface of 3D perovskites is key to improving detector performance. nih.gov These approaches enhance stability and charge transport. In a related context, the use of an ionic liquid, methylammonium (B1206745) acetate, in the precursor ink for Dion-Jacobson perovskite films was shown to suppress pinholes and facilitate improved charge transport, leading to X-ray detectors with high sensitivity and a low detection limit under zero bias. rsc.org This suggests that acetate-containing compounds can play a crucial role in fabricating high-quality films for radiation detection. The principles of defect passivation and interfacial engineering with molecules like PEAAc are directly applicable to enhancing the sensitivity and operational stability of perovskite-based X-ray detectors. mdpi.comnih.gov

Potential in Other Emerging Optoelectronic Research Fields

The application of this compound and its derivatives is also being explored in other optoelectronic devices, most notably in light-emitting diodes (LEDs). In perovskite LEDs (PeLEDs), non-radiative recombination is a major factor that limits external quantum efficiency (EQE). By incorporating PEAAc, it is possible to reduce surface defects and enhance carrier diffusion, leading to more efficient radiative recombination. dyenamo.se

Research on quasi-2D perovskites for LEDs has shown that adjusting the molar ratios of this compound to phenethylammonium bromide can balance charge transport and exciton (B1674681) confinement, leading to PeLEDs with high luminescence and a maximum EQE exceeding 20%. researchgate.net The use of acetic acid, a component of PEAAc, has also been noted to protect against oxidation in tin-based perovskites, improving the stability of microcrystals used as precursors for LEDs. nih.gov These findings underscore the versatility of this compound as a functional additive for a new generation of stable and efficient optoelectronic devices. researchgate.net

Table 2: Compound Names Mentioned in the Article A comprehensive list of all chemical compounds referred to in this text.

Abbreviation/Common NameFull Chemical Name
This compoundThis compound
PEAAcPhenethylammonium acetate
PEA+Phenethylammonium
Ac-Acetate
PEABrPhenethylammonium bromide
Methylammonium acetateMethylammonium acetate
Acetic acidAcetic acid
Lead(II) iodideLead(II) iodide
Tin(II) iodideTin(II) iodide

Mechanistic Insights and Theoretical Investigations

Molecular Interactions of Benzeneethanamine, acetate (B1210297) with Perovskite Constituents

Coordination and Defect Passivation: The primary role of PEAAc is to heal under-coordinated surface defects, particularly lead (Pb²⁺) and iodide (I⁻) vacancies, which are common in metal halide perovskites. researchgate.net The acetate anion (CH₃COO⁻) acts as a Lewis base, with the lone pair of electrons on its carbonyl oxygen atom forming a coordinate bond with under-coordinated Pb²⁺ ions on the perovskite surface. researchgate.netrsc.org This interaction effectively passivates Pb²⁺-related defects, which are known to act as non-radiative recombination centers, thereby reducing charge carrier losses. nih.govresearchgate.net

Simultaneously, the phenylethylammonium (PEA⁺) cation, with its ammonium (B1175870) group (-NH₃⁺), can interact with the perovskite structure. The bulky organic cation can anchor at the perovskite surface, and its presence can also influence the crystal growth and orientation of the perovskite film. d-nb.inforsc.org In some cases, the PEA⁺ cation can form a 2D perovskite layer on top of the 3D bulk perovskite, a strategy known to enhance both moisture stability and device performance by passivating surface states. rsc.org

Hydrogen Bonding: Hydrogen bonding is another critical interaction that contributes to the stabilizing effect of PEAAc. The hydrogen atoms of the ammonium group (N-H) in the PEA⁺ cation can form hydrogen bonds with the halide ions (typically I⁻ or Br⁻) of the perovskite lattice (N-H···X). d-nb.infocam.ac.uk These hydrogen bonds help to stabilize the perovskite framework, immobilize the organic cations, and suppress ion migration, which is a significant degradation pathway in hybrid perovskites. cam.ac.uknih.gov The interaction between the PEA⁺ cation and the halide anions can also influence the formation energy of halide vacancies, further reducing defect density. researchgate.net The combination of coordinate bonding from the acetate anion and hydrogen bonding from the PEA⁺ cation provides a synergistic approach to defect passivation and structural stabilization. researchgate.netd-nb.info

Interacting Moiety of PEAAcPerovskite ConstituentType of InteractionEffect on Perovskite
Acetate (CH₃COO⁻)Under-coordinated Pb²⁺Coordinate Bonding (Lewis base-acid)Passivates Pb²⁺ defects, reduces non-radiative recombination. researchgate.netresearchgate.net
Phenylethylammonium (PEA⁺)Halide anions (I⁻, Br⁻)Hydrogen Bonding (N-H···X)Stabilizes crystal lattice, suppresses ion migration. d-nb.infocam.ac.uk
Phenylethylammonium (PEA⁺)Perovskite SurfaceFormation of 2D cap layerEnhances moisture stability, passivates surface defects. rsc.org

Computational Chemistry and Density Functional Theory (DFT) Studies on Interfacial Phenomena

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex interfacial phenomena occurring between Benzeneethanamine, acetate and perovskite materials at an atomic level. mdpi.comaps.org These theoretical studies complement experimental findings by offering detailed insights into binding energies, electronic structures, and the nature of chemical bonds that are otherwise difficult to probe. nih.govutoronto.ca

DFT calculations are widely used to model the interaction of passivating molecules with perovskite surfaces. utoronto.ca For PEAAc, calculations can determine the binding energy of the acetate group with a PbI₂-terminated perovskite surface, confirming the strong interaction with under-coordinated lead atoms. utoronto.ca Similarly, the strength and geometry of hydrogen bonds between the PEA⁺ cation and surface halides can be computed, corroborating their role in stabilizing the structure. arxiv.org

Furthermore, DFT is employed to analyze the impact of PEAAc on the electronic properties of the perovskite. aps.org These studies can calculate the partial density of states (PDOS), which reveals how the orbitals of the PEAAc molecule and the perovskite constituents hybridize. mdpi.com For instance, analysis might show that the interaction does not introduce detrimental electronic states within the bandgap that could act as charge traps. nih.gov Instead, the passivation of defect states leads to a "cleaner" bandgap, reducing non-radiative recombination pathways. researchgate.net Theoretical investigations have shown that surface modification with organic ammonium salts can alter the local electronic environment, for example by causing an upward shift in the perovskite's Fermi level, which is beneficial for electron extraction in a solar cell device. researchgate.net

Computational MethodInvestigated PhenomenonKey Findings from Theoretical Studies
Density Functional Theory (DFT)Binding Energy CalculationsQuantifies the strength of coordinate bonds (Acetate-Pb) and hydrogen bonds (PEA⁺-Halide), confirming stable adsorption. utoronto.caarxiv.org
DFTElectronic Structure Analysis (DOS, Band Structure)Shows passivation of in-gap defect states, analyzes orbital hybridization, and predicts changes in Fermi level upon surface treatment. researchgate.netmdpi.comaps.org
Ab Initio Molecular Dynamics (AIMD)Dynamic Interfacial BehaviorSimulates the dynamic formation and breaking of hydrogen bonds at operational temperatures, providing insight into ion mobility. arxiv.org

Spectroscopic Probes of Chemical Interactions within Perovskite Systems

A variety of spectroscopic techniques are indispensable for experimentally verifying the chemical interactions between this compound and perovskites predicted by theoretical models. These methods probe the changes in chemical bonding, elemental composition, and electronic energy levels at the perovskite surface and interface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms. lidsen.com When PEAAc is applied to a perovskite film, XPS can detect changes in the core level binding energies of lead (Pb 4f), nitrogen (N 1s), and oxygen (O 1s). A shift in the Pb 4f peaks to lower binding energies after treatment is indicative of the formation of coordinate bonds between the acetate's oxygen atoms and the under-coordinated Pb²⁺ ions on the surface. researchgate.net This confirms the Lewis acid-base interaction responsible for passivating these critical defects.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to measure the valence band region and the work function of materials. researchgate.net Studies on PEAAc-treated perovskites have used UPS to observe an upward shift in the Fermi level. researchgate.net This shift indicates that the perovskite surface becomes more n-type, which can reduce the energy barrier for electron extraction at the perovskite/electron-transport-layer interface, contributing to improved device performance. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to the vibrational modes of molecules and is particularly useful for studying hydrogen bonding. lidsen.commdpi.com The stretching modes of the N-H bonds in the PEA⁺ cation can be monitored. The formation of hydrogen bonds with the perovskite's halide ions typically causes a shift in the N-H stretching frequency, providing direct evidence of this interaction. mdpi.com Similarly, changes in the vibrational frequency of the acetate's C=O bond can corroborate its coordination with surface lead ions. lidsen.com

These spectroscopic tools, in concert with theoretical calculations, provide a comprehensive picture of the multifaceted interactions between this compound and perovskite materials, guiding the rational design of more efficient and stable optoelectronic devices. diva-portal.org

Advanced Analytical Methodologies in Chemical Research

In Situ and Ex Situ Spectroscopic Techniques for Analyzing Benzeneethanamine, acetate (B1210297) in Thin Films

Spectroscopic techniques are indispensable for probing the chemical composition, electronic structure, and charge carrier dynamics of thin films containing Benzeneethanamine, acetate. Both ex situ (analysis after film fabrication) and in situ (analysis during fabrication or operation) methods provide critical insights.

Ex situ analysis is routinely used to evaluate the final state of the film. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition and chemical states. Studies on perovskite films treated with PEAAc use XPS to confirm the chemical interactions at the surface. For instance, XPS analysis can show shifts in the binding energies of core levels like Pb 4f, indicating that the acetate group from PEAAc chelates with undercoordinated Pb²⁺ ions, effectively passivating surface defects. researchgate.netresearchgate.netacs.orgFourier-Transform Infrared Spectroscopy (FTIR) probes the vibrational modes of chemical bonds. In the context of PEAAc-modified films, FTIR spectra can identify the characteristic peaks of the ammonium (B1175870) (-NH₃⁺) and acetate (-COO⁻) groups. Shifts in these peaks compared to pure PEAAc suggest the formation of hydrogen bonds or coordinate bonds between the PEAAc molecule and the perovskite surface, confirming its role as a passivating agent. researchgate.netrsc.orgrsc.org

Table 1: Spectroscopic Analysis of this compound (PEAAc) Treated Perovskite Films
TechniqueObservationInferenceSource(s)
X-ray Photoelectron Spectroscopy (XPS)Shift in Pb 4f core level binding energy.Chemical bonding (chelation) between PEAAc and undercoordinated Pb²⁺ defects. researchgate.netresearchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR)Blue shift in C=O and N-H stretching vibrations.Interaction of acetate and ammonium groups with the perovskite surface. rsc.orgrsc.org
Ultraviolet Photoelectron Spectroscopy (UPS)Upshift in the Fermi level of the perovskite layer.Improved energy level alignment, facilitating electron extraction. researchgate.netnih.gov
Photoluminescence (PL) SpectroscopyIncreased PL intensity and longer carrier lifetime.Suppression of non-radiative recombination due to defect passivation. researchgate.net

Microscopic and Imaging Techniques for Morphological and Structural Analysis

The morphology and crystal structure of the thin film at the micro- and nanoscale are critical to device performance, influencing factors like charge transport and stability. Microscopic techniques are vital for visualizing these characteristics and understanding the impact of additives like this compound.

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of the surface topography of the perovskite film. Top-view SEM images reveal the grain size, grain distribution, and the presence of defects such as pinholes. lidsen.com The addition of PEAAc as a surface treatment or additive has been shown to result in perovskite films with larger, more uniform crystal grains and significantly fewer pinholes. ncepu.edu.cnfrontiersin.org This improved morphology is crucial as it reduces the number of grain boundaries, which can act as traps for charge carriers and pathways for moisture ingress.

Atomic Force Microscopy (AFM) provides three-dimensional surface profiles and quantitative data on surface roughness. mdpi.com Perovskite films treated with PEAAc typically exhibit a lower root-mean-square (RMS) roughness, resulting in a smoother surface. ncepu.edu.cn A smoother film facilitates better physical contact with subsequent layers in a device stack (like the charge transport layer), which is essential for efficient charge extraction and minimizing interfacial resistance. frontiersin.org

Advanced imaging techniques can provide even deeper insights. For example, infrared near-field optical microscopy (IR s-SNOM) combines the chemical specificity of infrared spectroscopy with the high spatial resolution of scanning probe microscopy. This technique has been used to unravel that PEAAc modification can lead to the formation of a lead acetate shell on the grain surface while other related passivating agents may accumulate primarily at the grain boundaries. rsc.org

Table 2: Morphological Analysis of Thin Films With and Without this compound (or related additives)
Film ConditionTechniqueParameterValueSource(s)
Control (No Additive)AFMRMS Roughness17.24 nm ncepu.edu.cn
With Dual Additives (MACl & PbCl₂)AFMRMS Roughness14.82 nm ncepu.edu.cn
Control (No Additive)AFMRMS Roughness23.5 nm frontiersin.org
With DiOC₂(3) AdditiveAFMRMS Roughness19.0 nm frontiersin.org
Control (No Additive)SEMAverage Grain Size160 nm frontiersin.org
With DiOC₂(3) AdditiveSEMAverage Grain Size220 nm frontiersin.org

Electrochemical Characterization Methods for Device Performance Correlation

Electrochemical characterization methods are essential for quantifying the performance of electronic devices, such as solar cells, and correlating these metrics with the material properties influenced by additives like this compound.

The primary technique for evaluating solar cell performance is the measurement of current density-voltage (J-V) characteristics under simulated sunlight. From the J-V curve, key performance metrics are extracted: the open-circuit voltage (V_OC), the short-circuit current density (J_SC), the fill factor (FF), and the power conversion efficiency (PCE). The introduction of PEAAc as a surface passivating layer in perovskite solar cells has been shown to significantly improve these parameters. For example, PEAAc-modified wide-bandgap PSCs have achieved a PCE of 20.66% with a V_OC of 1.25 V, a substantial improvement over the 18.86% PCE and 1.18 V V_OC of the control device without passivation. researchgate.netnih.govacs.org This enhancement is directly attributed to the reduction of surface defects and improved energy level alignment, as revealed by spectroscopic and microscopic analyses.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate charge transfer, transport, and recombination processes occurring within the device. rsc.orgmdpi.com By applying a small AC voltage perturbation at different frequencies, an impedance spectrum (often represented as a Nyquist plot) is generated. researchgate.net Fitting the data to an equivalent circuit model allows for the quantification of parameters such as the series resistance (R_s) and the recombination resistance (R_rec). In devices modified with PEAAc, a significant increase in R_rec is typically observed. frontiersin.org This indicates that charge recombination processes are suppressed, which is consistent with the passivation of defect states and leads to higher V_OC and FF.

Cyclic Voltammetry (CV) is another fundamental electrochemical technique that measures the current response to a linearly cycled potential sweep. numberanalytics.comrasayanjournal.co.in In the context of device characterization, CV can be used to study the redox stability of the component materials and the charge transfer kinetics at interfaces. nih.gov While less common for full device testing than J-V curves or EIS, it is a valuable tool for assessing the electrochemical properties of individual layers and their interfaces, providing insights into the reversibility of redox processes and the electrochemical window of the materials. researchgate.netmdpi.com

Table 3: Electrochemical Performance of Perovskite Solar Cells Modified with this compound (PEAAc)
Device ConditionPCE (%)V_OC (V)J_SC (mA/cm²)FF (%)Source(s)
Control (Without PEAAc)18.861.18-- researchgate.netnih.govacs.org
With PEAAc Modification20.661.25-- researchgate.netnih.govacs.org
With PEAAc Modification (Champion device)24.9--- rsc.org

Future Research Directions and Unaddressed Challenges

Design and Synthesis of Novel Benzeneethanamine, acetate (B1210297) Derivatives for Targeted Applications

The functionalization of the Benzeneethanamine scaffold presents a significant opportunity for tailoring its properties for specific applications. Future research will likely focus on the strategic design and synthesis of novel derivatives to enhance bioactivity, improve material properties, and enable new functionalities.

A primary challenge lies in establishing clear structure-activity relationships. For instance, variations in bioactivity, such as antioxidant versus anticancer effects, can arise from subtle structural modifications. The introduction of different functional groups, such as pentafluorophenyl and trimethylsilyl (B98337) groups, has been shown to alter lipid solubility and cellular uptake, thereby influencing biological outcomes. Future work should systematically explore a wider range of substituents on both the benzene (B151609) ring and the ethylamine (B1201723) moiety to create a library of compounds with diverse electronic and steric properties.

The synthesis of these novel derivatives will require the development of efficient and selective synthetic methodologies. chemrxiv.org Techniques like combinatorial chemistry could be employed to rapidly generate a diverse set of derivatives for high-throughput screening. scispace.com This would accelerate the discovery of lead compounds for applications ranging from pharmaceuticals to advanced materials. For example, the synthesis of new N-[β-(hetero)arylethyl]benzimidazole-2-carbothioamides has already shown potential for developing anti-infective and anticancer agents. researchgate.net

Key Research Questions:

How do different substituents on the aromatic ring and the amine group of Benzeneethanamine, acetate influence its electronic properties and, consequently, its performance in applications like perovskite solar cells?

What synthetic strategies can be developed for the regioselective functionalization of the Benzeneethanamine core to produce derivatives with precisely controlled properties?

Can computational modeling and machine learning algorithms be used to predict the properties of novel this compound derivatives and guide their synthesis?

A summary of potential derivative classes and their target applications is presented in the table below.

Derivative ClassPotential Functional GroupsTargeted ApplicationRationale
Anticancer Agents Pentafluorophenyl, TrimethylsilylOncologyEnhanced lipid solubility and cellular uptake for improved cytotoxicity against cancer cells.
Antioxidant Agents Hydroxy, MethoxyHealth and WellnessIncreased capacity to scavenge free radicals and protect against oxidative stress.
Perovskite Stabilizers Halogens (F, Cl, Br)Renewable EnergyImproved stability and performance of perovskite solar cells. dyenamo.se
Antimicrobial Agents Heterocyclic moietiesMedicineDevelopment of new antibiotics to combat drug-resistant bacteria. scispace.com

Development of Advanced Processing Techniques for Material Integration

The successful integration of this compound into functional materials and devices is contingent on the development of advanced processing techniques. These techniques must ensure uniform dispersion, controlled morphology, and strong interfacial adhesion between the organic molecule and the host matrix.

For applications in thin-film devices, such as perovskite solar cells where this compound (PEAAc) is used as an additive, precise control over film formation is critical. dyenamo.se Future research should focus on optimizing deposition methods like spin coating, doctor blading, and inkjet printing to achieve large-area, defect-free films with reproducible properties. The influence of processing parameters, such as solvent choice, annealing temperature, and atmospheric conditions, on the final device performance needs to be systematically investigated.

In the context of hybrid materials, techniques that promote intimate mixing at the molecular level are essential. iupac.org Sol-gel processes, layer-by-layer assembly, and in-situ polymerization are promising avenues for creating homogeneous hybrid structures. nih.gov For example, the immobilization of organic molecules within layered inorganic hosts, such as zinc hydroxide, has been shown to be influenced by the synthesis conditions and the nature of the starting materials. semanticscholar.org

Unaddressed Challenges:

Scalability: Transitioning from laboratory-scale fabrication to industrial-scale production while maintaining material quality and device performance. nih.gov

Interfacial Engineering: Designing and controlling the interface between this compound and other material components to optimize charge transport, enhance stability, and prevent degradation.

Process-Structure-Property Relationships: Establishing a fundamental understanding of how processing parameters influence the microstructure and, ultimately, the functional properties of the final material.

Exploration of Long-Term Stability Mechanisms at the Molecular Level

A significant hurdle for the widespread application of many organic and hybrid materials is their long-term stability under operational stress. For this compound, understanding the degradation pathways at the molecular level is crucial for designing more robust materials.

The stability of Benzeneethanamine derivatives can be sensitive to environmental factors such as moisture, oxygen, light, and temperature. safecollegessds.com For instance, the imine bond in some derivatives is susceptible to hydrolysis in the presence of polar protic solvents. While Benzeneethanamine itself is stable under normal conditions, it is air-sensitive and can decompose at high temperatures, releasing nitrogen oxides and carbon oxides. safecollegessds.com

Future research should employ a combination of advanced characterization techniques and computational modeling to elucidate the degradation mechanisms. In-situ and operando measurements, such as time-resolved X-ray diffraction and spectroscopy, can provide real-time insights into structural and chemical changes during device operation. Computational methods like density functional theory (DFT) can be used to model the energetics of different degradation pathways and identify the most vulnerable chemical bonds.

Key Areas for Investigation:

Photostability: Investigating the photochemical degradation pathways of this compound, particularly when exposed to UV radiation in applications like solar cells.

Thermal Stability: Determining the thermal decomposition thresholds and byproducts of this compound and its derivatives to define safe operating temperature windows. semanticscholar.org

Chemical Stability: Assessing the reactivity of this compound with other components in a material system, such as perovskite precursors or electrode materials, to prevent undesirable side reactions. researchgate.net

The following table summarizes the stability challenges and potential research approaches.

Stability FactorDegradation MechanismPotential Research Approach
Moisture Hydrolysis of functional groups, interaction with water molecules.In-situ environmental transmission electron microscopy (ETEM), Fourier-transform infrared spectroscopy (FTIR) under controlled humidity.
Oxygen Oxidation of the amine group and aromatic ring.X-ray photoelectron spectroscopy (XPS) to track changes in oxidation states, accelerated aging studies in oxygen-rich environments.
Light Photodegradation, breaking of chemical bonds.In-situ UV-Vis spectroscopy, photoluminescence lifetime measurements to monitor changes in electronic structure.
Heat Thermal decomposition, volatilization.Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) to identify decomposition products.

Integration with Other Emerging Material Platforms for Hybrid Systems

The creation of hybrid materials, which are intimate mixtures of organic and inorganic components, offers a powerful strategy for achieving synergistic properties that are not attainable with a single material. iupac.org The integration of this compound with other emerging material platforms is a key area for future research, with the potential to unlock novel applications.

One of the most promising areas is the development of next-generation perovskite solar cells. The use of organic cations like this compound can improve the stability and efficiency of these devices. dyenamo.se Future work could explore the combination of this compound with other organic and inorganic spacers to create two-dimensional/three-dimensional (2D/3D) perovskite heterostructures with enhanced environmental resilience.

Beyond perovskites, this compound could be integrated with other functional materials such as:

Graphene and other 2D materials: To create hybrid composites for applications in flexible electronics, sensors, and energy storage. The amine functionality of Benzeneethanamine could be used to functionalize the surface of these materials, improving their processability and interfacial properties.

Metal-Organic Frameworks (MOFs): To serve as a functional ligand or a guest molecule within the pores of MOFs. This could lead to the development of new materials for gas storage, catalysis, and drug delivery.

Quantum Dots (QDs): To act as a surface ligand for QDs, passivating surface defects and enhancing their photoluminescence quantum yield for applications in displays and bioimaging.

The synthesis and characterization of these hybrid systems will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, and device engineering. nih.gov Understanding the interactions at the organic-inorganic interface will be paramount to controlling the properties of these novel materials. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing and purifying Benzeneethanamine acetate to ensure high yield and purity?

Benzeneethanamine acetate (phenethylammonium acetate) is typically synthesized via acid-base neutralization, where phenethylamine reacts with acetic acid in a solvent like ethanol or water. Purification is achieved through recrystallization using solvents such as ethanol or acetone. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Thermal stability during synthesis should be monitored using differential scanning calorimetry (DSC), as thermodynamic properties like boiling point and enthalpy of vaporization (ΔvapH) influence reaction conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Benzeneethanamine acetate’s structural integrity?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of the phenethylammonium cation and acetate anion.
  • Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and quantifying purity.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to validate functional groups (e.g., amine and carboxylate peaks).
  • X-ray crystallography for resolving crystal structure, particularly in perovskite precursor applications .

Q. How should researchers handle and store Benzeneethanamine acetate to maintain stability during experiments?

Store the compound in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent degradation. Avoid exposure to moisture, as hygroscopicity may alter its reactivity. Thermodynamic data, such as heat capacity (Cp,liquid) and boiling point (Tboil), should guide storage conditions .

Advanced Research Questions

Q. How can researchers design in vitro experiments to evaluate the anticancer potential of Benzeneethanamine acetate derivatives?

  • Cell line selection : Use human cancer cell lines like HeLa (cervical), MDA-MB-231 (breast), and HT-29 (colon) for comparative studies .
  • Assay protocols : Employ the MTT assay to measure cytotoxicity, with dose-response curves (e.g., 6.25–100 µg/mL) and IC50 calculations. Include positive controls (e.g., doxorubicin) and triplicate replicates for statistical validity.
  • Mechanistic studies : Pair cytotoxicity assays with reactive oxygen species (ROS) detection to link antioxidant and anticancer effects .

Q. What strategies resolve contradictions in reported antioxidant activities of Benzeneethanamine-containing extracts?

Discrepancies often arise from:

  • Extraction solvents : Ethyl acetate extracts show higher bioactivity than chloroform or hexane due to polarity-driven compound selectivity .
  • Assay variability : Standardize methods like the Ferric Reducing Antioxidant Power (FRAP) assay, and report IC50 values in µg/mL (e.g., 157.26 µg/mL for Talaromyces tratensis extract) .
  • Compound stability : Monitor degradation under light/heat using accelerated stability testing .

Q. How does Benzeneethanamine acetate’s molecular structure influence its efficacy as a precursor in perovskite solar cells?

  • Structural role : The acetate anion facilitates perovskite crystal growth by modulating nucleation kinetics. The phenethylammonium cation passivates surface defects, enhancing device efficiency.
  • Validation : Use X-ray diffraction (XRD) to analyze crystal phase purity and photoluminescence (PL) spectroscopy to assess charge-carrier recombination rates. Reference SMILES/InChIKey data (e.g., CNCC(O)c1cc(F)c(O)c(O)c1F) for computational modeling of interfacial interactions .

Q. What experimental approaches address discrepancies in thermodynamic data for Benzeneethanamine acetate?

  • Reproducibility : Cross-validate enthalpy of vaporization (ΔvapH) and heat capacity (Cp,liquid) using calorimetry and vapor pressure measurements.
  • Computational modeling : Compare experimental data with density functional theory (DFT) simulations to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.